Diantimony trioxide

説明

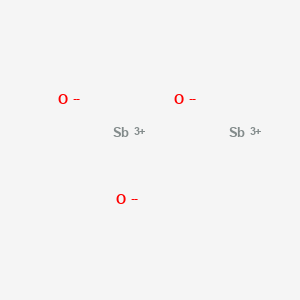

Diantimony trioxide, also known as Antimony (III) oxide, is an inorganic compound with the formula Sb2O3. It is the most important commercial compound of antimony and is found in nature as the minerals valentinite and senarmontite .

Synthesis Analysis

Diantimony trioxide can be synthesized by heating 700 kg of 99.8% antimony metal in a graphite furnace to 1200 ℃ . Another method involves the reinforcement of antimony trioxide (Sb2O3)-titanium dioxide (TiO2) aerogel in an epoxy matrix .

Molecular Structure Analysis

The structure of Sb2O3 depends on the temperature of the sample. Dimeric Sb4O6 is the high-temperature (1560 °C) gas. Sb4O6 molecules are bicyclic cages, similar to the related oxide of phosphorus(III), phosphorus trioxide .

Chemical Reactions Analysis

Diantimony trioxide reacts with halogenated compounds to create chemical compounds that generate flame retardant functions . It also reacts with Sb2S3 and CaCl2 in the presence of O2 to form SbCl3 and CaSO4 .

Physical And Chemical Properties Analysis

Diantimony trioxide is a white solid with an odorless smell. It has a molecular weight of 291.52 and a linear formula of Sb2O3 . It is a cubic crystal structure at temperatures below 570 °C and an orthorhombic structure at temperatures above 570 °C .

科学的研究の応用

- Senarmontite is widely used as a flame retardant in polymeric systems. Its ability to suppress combustion and reduce the spread of fire makes it valuable in materials like plastics, textiles, and coatings .

- Senarmontite acts as a catalyst in several reactions:

- In enamel production, senarmontite serves as an opacifier, enhancing the opacity and appearance of enamel coatings on ceramics and metals .

- Senarmontite is added to brake linings to improve their performance and durability. It enhances friction properties and heat resistance .

- Recent studies have focused on the lattice dynamics properties of senarmontite and its relation to the α-β phase transformation. Neutron diffraction data revealed structural information, including a small region of zero thermal expansion along the c-axis .

- Senarmontite belongs to mixed valence systems due to its unique crystal structure. Understanding its electronic properties and behavior in mixed valence compounds is an active area of research .

Flame Retardants

Catalysis

Enamel Opacifier

Additive in Brake Linings

Low-Temperature Structural Investigations

Mixed Valence Systems

Safety and Hazards

作用機序

Target of Action

Senarmontite, also known as Diantimony trioxide, primarily targets thiol groups , especially vicinal dithiols . These thiol groups are found in various enzymes and proteins, playing a crucial role in maintaining the structure and function of these biomolecules.

Mode of Action

Trivalent antimony, the active form of Senarmontite, interacts with its targets by reacting with thiol groups . This interaction can lead to the inhibition of enzymes, thereby affecting various biochemical processes .

Pharmacokinetics

It is known that the compound can be absorbed into the body and exhibit bioavailability .

Result of Action

The primary result of Senarmontite’s action is the potential inhibition of enzymes due to its interaction with thiol groups . This can lead to various molecular and cellular effects, depending on the specific enzymes and pathways affected. Long-term exposure to Senarmontite has been associated with changes in lung function and structure, presumably resulting from chronic inflammation and mild fibrosis .

Action Environment

The action, efficacy, and stability of Senarmontite can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the environment, such as other metal ions or compounds . Additionally, factors such as pH and temperature can influence the solubility and reactivity of Senarmontite, thereby affecting its bioavailability and action .

特性

IUPAC Name |

antimony(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPGOEFPKIHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |

| Record name | Antimony oxide (Sb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Senarmontite | |

CAS RN |

1309-64-4, 1327-33-9, 12412-52-1 | |

| Record name | Antimony trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senarmontite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012412521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide (Sb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P217481X5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does diantimony trioxide contribute to flame retardancy in materials like PVC and epoxy resins?

A1: Diantimony trioxide acts as a synergistic flame retardant, primarily in conjunction with halogenated compounds. [] While its exact mechanism is complex, research suggests it interacts with halogen sources during combustion. This interaction likely forms antimony halides in the gas phase, which act as free radical scavengers, disrupting the combustion cycle and reducing flammability. [, ]

Q2: Does diantimony trioxide impact the smoke production of flame-retardant materials?

A2: Yes, studies show that diantimony trioxide can contribute to smoke suppression in certain materials. For instance, in flexible PVC, the incorporation of zinc borate-modified diantimony trioxide led to a notable reduction in smoke density. [] This effect is likely linked to the formation of a stable char layer during combustion, limiting the release of flammable volatiles. []

Q3: Are there efforts to find replacements for diantimony trioxide in flame retardant applications?

A3: Yes, research is ongoing to explore alternatives due to potential environmental concerns associated with antimony compounds. [, ] One study found that a combination of divalent metal stannates or hydroxystannates with a very low amount of diantimony trioxide (1.5 wt% or less) could act as a synergistic flame retardant in PVC for cables. [] Other alternatives under investigation include magnesium hydroxide, aluminum hydroxide, and various phosphorus-based flame retardants. [, ]

Q4: Diantimony trioxide is used in producing anti-static ceramic bricks. What role does it play in this application?

A5: In anti-static ceramic bricks, diantimony trioxide acts as a semiconductor oxide alongside stannic dioxide. [] While the exact mechanism is not fully elucidated in the provided research, it's likely related to the ability of these oxides to modify the electrical conductivity of the ceramic material, thus imparting anti-static properties.

Q5: What catalytic properties are associated with diantimony trioxide?

A5: While not directly addressed in the provided research, diantimony trioxide is known to exhibit catalytic activity in specific reactions. For instance, it can act as a catalyst in the oxidation of olefins, the ammoxidation of propylene to acrylonitrile, and the selective oxidation of hydrogen sulfide. Its catalytic properties are often linked to its ability to switch between different oxidation states.

Q6: What are the known toxicological concerns surrounding diantimony trioxide?

A7: Diantimony trioxide is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). [, ] Exposure to high levels of diantimony trioxide dust may cause respiratory irritation, pneumoconiosis, and skin irritation. [] The research emphasizes the need for responsible handling and waste management practices to minimize environmental and health risks.

Q7: How is the potential environmental impact of diantimony trioxide being addressed?

A8: Researchers are exploring alternatives to reduce dependence on antimony-based flame retardants. [, ] Additionally, the development of pyrolysis-based technologies shows promise for recovering high-purity silica from epoxy resin waste containing diantimony trioxide, enabling material recycling and reducing waste. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)